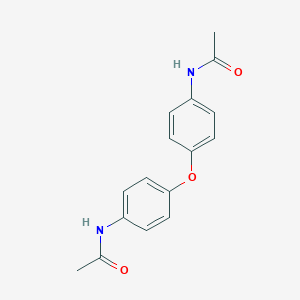

Bis(p-acetylaminophenyl) ether

Description

Properties

IUPAC Name |

N-[4-(4-acetamidophenoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11(19)17-13-3-7-15(8-4-13)21-16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGCHAIWUSBYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184733 | |

| Record name | 4,4'-Oxybisacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3070-86-8 | |

| Record name | 4,4'-Oxybisacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(p-acetylaminophenyl) ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Oxybisacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-OXYBIS(ACETANILIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT12J9ECA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(p-acetylaminophenyl) ether: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(p-acetylaminophenyl) ether, also known as N,N'-[oxydi(4,1-phenylene)]diacetamide, is a chemical compound of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its emerging role as a key intermediate in the synthesis of bioactive molecules. Notably, it serves as a precursor for benzimidazole derivatives that exhibit anti-tumor activity through the induction of apoptosis. This guide details experimental protocols for its synthesis and outlines the apoptotic signaling pathways implicated in the activity of its derivatives, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Identification

This compound is a symmetrical molecule characterized by a central ether linkage connecting two p-acetylaminophenyl groups.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | N,N'-[oxydi(4,1-phenylene)]diacetamide[1] |

| CAS Number | 3070-86-8[1] |

| Molecular Formula | C₁₆H₁₆N₂O₃[1] |

| Synonyms | Bis(4-acetylaminophenyl)ether, 4,4'-Oxybisacetanilide, N,N'-Diacetyl-4,4'-diaminodiphenyl ether, Paracetamol EP Impurity N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 284.31 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 230-231 °C | - |

| Boiling Point (Predicted) | 554.4 ± 35.0 °C | - |

| Density (Predicted) | 1.256 ± 0.06 g/cm³ | - |

| Solubility | Soluble in organic solvents | - |

| pKa (Predicted) | 14.16 ± 0.70 | - |

Synthesis and Experimental Protocols

This compound can be synthesized through the acetylation of 4,4'-oxydianiline (also known as 4,4'-diaminodiphenyl ether). The following protocol provides a general method for its preparation.

Synthesis of this compound

Materials:

-

4,4'-Oxydianiline

-

Acetic anhydride

-

Acetone

-

Triethylamine

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus)

Procedure:

-

Dissolve 4,4'-oxydianiline in acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to proceed for 3 hours at 0°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, neutralize the solution by the dropwise addition of triethylamine. This will precipitate the product as a white solid.

-

Filter the solid product using a Büchner funnel.

-

Wash the collected solid with cold acetone to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Melting Point Analysis: To compare with the literature value.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-O-C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

Applications in the Synthesis of Bioactive Molecules

A significant application of this compound is its use as a precursor in the synthesis of benzimidazole derivatives. These derivatives have garnered attention for their potential as anti-tumor agents that function by inducing apoptosis in cancer cells.

General Scheme for the Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives from this compound typically involves a deacetylation step to yield 4,4'-oxydianiline, followed by a condensation reaction with a carboxylic acid or its derivative.

Workflow for Benzimidazole Synthesis:

References

An In-depth Technical Guide to Bis(p-acetylaminophenyl) ether (CAS 3070-86-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(p-acetylaminophenyl) ether, also known as N,N'-(oxydi-4,1-phenylene)diacetamide, a fine chemical intermediate with significant applications in materials science and medicinal chemistry. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its primary role as a precursor in the synthesis of biologically active benzimidazole derivatives. A key focus is on the pro-apoptotic mechanisms of these derivatives, which are crucial for their potential as anti-tumor agents. This guide is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and materials development.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound. It is recognized as a Paracetamol (Acetaminophen) impurity (Impurity N).[1][2][3][4][5][6][7] Key quantitative data for this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 3070-86-8 | [2][7] |

| Molecular Formula | C₁₆H₁₆N₂O₃ | [2][8] |

| Molecular Weight | 284.31 g/mol | [8] |

| Melting Point | 230-231 °C | [5] |

| Purity (by HPLC) | >97% | [8] |

| IUPAC Name | N,N'-(oxydi-4,1-phenylene)diacetamide | [2] |

| Synonyms | This compound; 4,4'-Diacetamidodiphenyl ether; Paracetamol Impurity N | [2] |

| Storage | Refrigerator (2-8°C) for long-term storage | [2] |

Synthesis

The primary synthetic route to this compound is the acetylation of 4,4'-diaminodiphenyl ether (also known as 4,4'-oxydianiline).[1] This reaction involves the treatment of the diamine with an acetylating agent, typically acetic anhydride.

Experimental Protocol: Acetylation of 4,4'-Diaminodiphenyl Ether

This protocol is based on a general procedure for the acetylation of aromatic amines.

Materials:

-

4,4'-Diaminodiphenyl ether

-

Acetic anhydride

-

Acetone

-

Triethylamine

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 4,4'-diaminodiphenyl ether (1.0 equivalent) in acetone at 0°C.

-

Slowly add acetic anhydride (dropwise, approximately 5.4 equivalents) to the stirred solution.

-

Allow the reaction to proceed at 0°C for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, neutralize the solution by the dropwise addition of triethylamine.

-

The resulting white solid product is collected by filtration.

-

Wash the solid with cold acetone and dry to obtain this compound.

A high yield (typically around 98%) of the desired product can be expected with this method.

Spectroscopic Characterization

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons are expected in the downfield region (approx. 7.0-8.0 ppm). The N-H protons of the amide groups will appear as a singlet, and the methyl protons of the acetyl groups will also be a singlet, likely in the range of 2.0-2.5 ppm. |

| ¹³C NMR | Carbonyl carbons of the amide groups are expected at the lowest field (approx. 168-172 ppm). Aromatic carbons will appear in the range of 110-160 ppm, with carbons attached to the ether oxygen appearing more downfield. The methyl carbons of the acetyl groups will be at a high field (approx. 20-30 ppm). |

| FT-IR (cm⁻¹) | N-H stretching of the secondary amide is expected around 3300-3200 cm⁻¹. The C=O stretching of the amide (Amide I band) will be a strong absorption around 1660-1680 cm⁻¹. The N-H bending (Amide II band) will be around 1550-1640 cm⁻¹. The C-O-C stretching of the ether group will show a strong absorption in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z = 284.31. Fragmentation patterns will likely involve cleavage of the amide and ether linkages. |

Applications in the Synthesis of Biologically Active Molecules

A primary application of this compound is its use as a chemical reagent in the preparation of benzimidazole derivatives.[2] These derivatives have garnered significant interest due to their anti-tumor activity, which is often mediated through the induction of apoptosis.[2]

General Workflow for the Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives from this compound typically involves a multi-step process. The general workflow is outlined below.

Mechanism of Action: Induction of Apoptosis

Benzimidazole derivatives synthesized from this compound have been shown to induce apoptosis in cancer cells through various signaling pathways. The two primary pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

4.2.1. Intrinsic (Mitochondrial) Apoptosis Pathway

Many benzimidazole derivatives trigger the intrinsic pathway by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

4.2.2. Extrinsic (Death Receptor) Apoptosis Pathway

Some benzimidazole derivatives can initiate apoptosis via the extrinsic pathway by upregulating death receptors (e.g., Fas, TRAIL receptors) on the cell surface. Ligand binding to these receptors triggers the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.

Other Applications

In addition to its role in medicinal chemistry, this compound is utilized in the synthesis of photosensitive polymer compounds and for various optical applications.[2]

Conclusion

This compound (CAS 3070-86-8) is a valuable chemical intermediate with established applications in both materials science and as a precursor for anti-tumor drug candidates. Its straightforward synthesis and the significant biological activity of its benzimidazole derivatives make it a compound of considerable interest for further research and development. This guide provides a foundational understanding of its properties, synthesis, and the mechanisms of action of its derivatives, serving as a practical resource for scientists and researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. clearsynth.com [clearsynth.com]

- 3. N,N′-[Oxybis(benzene-4,1-diyl)]diacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N, N'-[Oxybis(benzene-4,1-di-yl)]diacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,N'-(OXYDI-4,1-PHENYLENE)BISACETAMIDE | 3070-86-8 [chemicalbook.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. N,N'-(OXYDI-4,1-PHENYLENE)BISACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

Technical Guide: Synthesis and Characterization of Bis(p-acetylaminophenyl) ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of Bis(p-acetylaminophenyl) ether, a compound of interest in materials science and as a known impurity in the production of Paracetamol (Acetaminophen). This guide details a robust laboratory-scale synthesis protocol, outlines key characterization methodologies, and presents expected analytical data in a structured format. The synthesis involves the acetylation of 4,4'-oxydianiline, a straightforward and efficient method. Characterization is achieved through a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), ensuring the identity and purity of the synthesized compound.

Introduction

This compound, also known as N,N'-(oxydi-4,1-phenylene)diacetamide, is a diaryl ether derivative with the chemical formula C₁₆H₁₆N₂O₃.[1] Its molecular structure consists of two p-acetylaminophenyl groups linked by an ether oxygen. This compound serves as a valuable intermediate in the synthesis of photosensitive polymers and benzimidazole derivatives that have shown potential anti-tumor activities.[1] Furthermore, it is recognized as "Paracetamol Impurity N," an impurity that can form during the manufacturing of the widely used analgesic, acetaminophen.[2] A thorough understanding of its synthesis and characterization is therefore crucial for quality control in the pharmaceutical industry and for its application in materials science.

Synthesis of this compound

The synthesis of this compound is readily achieved through the diacetylation of 4,4'-oxydianiline. The following protocol is a reliable method for its preparation in a laboratory setting.

Experimental Protocol: Acetylation of 4,4'-Oxydianiline

Materials:

-

4,4'-Oxydianiline (2.00 g, 10.0 mmol)

-

Acetic anhydride (3.0 mL, 31.7 mmol)

-

Acetone (50 mL)

-

Triethylamine (optional, for neutralization)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4'-oxydianiline (2.00 g, 10.0 mmol) in 50 mL of acetone.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (3.0 mL, 31.7 mmol) dropwise to the cooled solution.

-

Allow the reaction to proceed at 0 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a white solid product will precipitate. If the solution is acidic, it can be neutralized by the dropwise addition of triethylamine.

-

Collect the white solid by filtration using a Büchner funnel.

-

Wash the collected solid with cold acetone to remove any unreacted starting materials and impurities.

-

Dry the purified product in a vacuum oven to obtain this compound.[1]

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆N₂O₃ | [1] |

| Molecular Weight | 284.31 g/mol | [1] |

| Melting Point | 230-231 °C | |

| Appearance | White solid | [1] |

| CAS Number | 3070-86-8 | [1] |

Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet | 2H | -NH-C=O |

| ~7.5 | Doublet | 4H | Aromatic protons ortho to -NH |

| ~6.9 | Doublet | 4H | Aromatic protons ortho to -O- |

| ~2.0 | Singlet | 6H | -C(=O)-CH₃ |

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -C=O |

| ~154 | Aromatic C-O |

| ~135 | Aromatic C-N |

| ~121 | Aromatic CH ortho to -NH |

| ~119 | Aromatic CH ortho to -O- |

| ~24 | -CH₃ |

The FT-IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3250 | Strong, Broad | N-H stretch (amide) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1540 | Strong | N-H bend (Amide II) |

| ~1240 | Strong | C-O-C stretch (asymmetric) |

| ~830 | Strong | p-disubstituted benzene C-H bend |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 284 | ~80 | [M]⁺ (Molecular ion) |

| 242 | ~100 | [M - C₂H₂O]⁺ |

| 200 | ~30 | [M - C₂H₂O - C₂H₂O]⁺ |

| 108 | ~40 | [HOC₆H₄NH]⁺ |

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described acetylation protocol is efficient and yields a product of high purity. The comprehensive characterization data, presented in structured tables, serves as a valuable reference for researchers in medicinal chemistry, polymer science, and pharmaceutical quality control. The provided visualizations of the synthesis pathway and experimental workflow offer a clear and concise summary of the process. This document is intended to be a useful resource for professionals working with this compound and related chemical entities.

References

"Bis(p-acetylaminophenyl) ether" molecular weight and formula

For researchers and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This document outlines the core physicochemical characteristics of Bis(p-acetylaminophenyl) ether, a compound noted for its application in the synthesis of photosensitive polymers and as a reagent in the preparation of benzimidazole derivatives with potential anti-tumor activity.[1][2]

The molecular formula and molecular weight are foundational data points for any chemical entity, underpinning stoichiometric calculations, analytical characterization, and formulation development. The table below summarizes these key quantitative identifiers for this compound.

| Property | Value |

| Molecular Formula | C16H16N2O3[2][3] |

| Molecular Weight | 284.31 g/mol [3][4] |

| CAS Number | 3070-86-8[3] |

This data serves as a primary reference for laboratory and research applications. The compound, also known by synonyms such as N,N'-(Oxydi-4,1-phenylene)bisacetamide, has a melting point of 230-231 °C.[3][4]

References

Spectroscopic Profile of Bis(p-acetylaminophenyl) ether: A Technical Guide

Introduction

Bis(p-acetylaminophenyl) ether, also known as 4,4'-oxybisacetanilide or Paracetamol EP Impurity N, is a molecule of interest in pharmaceutical research and development due to its relationship with Paracetamol (Acetaminophen).[1] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented, along with a workflow diagram for spectroscopic analysis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific peak assignments for ¹H NMR and ¹³C NMR were not available in the provided search results. The tables are formatted for the inclusion of such data when available.

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic compound like this compound is characterized by several key absorption bands.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1670 | Strong | Amide C=O stretch (Amide I band) |

| 1600-1585 & 1500-1400 | Medium-Strong | Aromatic C=C in-ring stretches |

| ~1540 | Medium | N-H bend (Amide II band) |

| 1250-1000 | Strong | Aryl-O-Aryl asymmetric C-O-C stretch |

| 900-675 | Strong | C-H out-of-plane ("oop") bending |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, ATR). The assignments are based on typical ranges for the respective functional groups.[2][4] An ATR-IR spectrum is available from Sigma-Aldrich.[5]

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 284.31 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Fragmentation products |

Note: The molecular weight of this compound is 284.31 g/mol . The mass spectrum would likely show a prominent molecular ion peak under appropriate ionization conditions.[1] The most common fragmentation pathway for ethers is cleavage alpha to the oxygen atom. For aromatic compounds, the molecular ion is often quite stable.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[7] Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[7]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

Acquire the spectrum using appropriate parameters (e.g., pulse sequence, number of scans, spectral width, and relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation (Electrospray Ionization - ESI) :

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in an organic solvent such as methanol or acetonitrile.[8]

-

Perform a serial dilution of the stock solution to a final concentration in the range of 1-10 µg/mL in a suitable solvent system for ESI, typically a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.[8]

-

Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulates.[8]

-

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable spray and optimal ionization.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

If fragmentation analysis is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion.

-

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. Paracetamol EP Impurity N (this compound) | CAS Number 3070-86-8 [klivon.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. amherst.edu [amherst.edu]

- 5. 4,4'-Oxybisacetanilide | C16H16N2O3 | CID 95125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility of Bis(p-acetylaminophenyl) ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bis(p-acetylaminophenyl) ether (CAS No. 3070-86-8), a known impurity of Paracetamol (Acetaminophen). Given the limited availability of specific quantitative solubility data in published literature, this document combines available qualitative data with theoretical predictions based on the molecular structure. Furthermore, it offers detailed experimental protocols for determining solubility, empowering researchers to generate precise data for their specific applications.

Compound Profile

This compound, also known as N,N'-(oxydi-4,1-phenylene)bisacetamide or Acetaminophen EP Impurity N, is a key reference standard in the pharmaceutical industry for the quality control of Paracetamol.[1][2][3] Understanding its solubility is crucial for developing analytical methods, designing purification processes, and conducting formulation studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3070-86-8 | [1][2][4] |

| Molecular Formula | C₁₆H₁₆N₂O₃ | [1][2][4] |

| Molecular Weight | 284.31 g/mol | [1][2][4][5] |

| Synonyms | N,N'-(oxydi-4,1-phenylene)bisacetamide, 4,4'-Oxybisacetanilide, Acetaminophen Impurity N | [1][4][5] |

| Appearance | White to Off-White Solid/Crystalline Powder | |

| Melting Point | 230-231 °C | [6][7] |

| pKa (Predicted) | 14.16 ± 0.70 | [8] |

Solubility Profile

Direct quantitative solubility data for this compound is scarce. However, qualitative assessments and predictions based on its molecular structure provide valuable insights.

Reported Qualitative Solubility

The following table summarizes the limited solubility information found in chemical databases.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | |

| Methanol | Slightly Soluble |

Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" can be used to predict the solubility of this compound in various organic solvents. The molecule possesses a central, relatively nonpolar diphenyl ether core, but also contains two polar amide (acetylamino) groups. These amide groups are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O), which will significantly influence their interaction with protic and aprotic polar solvents.

Table 3: Predicted Solubility of this compound

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Water | Highly Polar, Protic | Insoluble to Very Slightly Soluble | The large, nonpolar aromatic structure is expected to dominate, leading to poor aqueous solubility despite the presence of two polar amide groups. |

| Ethanol | Polar, Protic | Slightly to Moderately Soluble | The ethanol can engage in hydrogen bonding with the amide groups, while its ethyl group can interact with the aromatic rings, suggesting some degree of solubility. |

| Acetone | Polar, Aprotic | Moderately Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the N-H groups of the amide, likely leading to good solubility. |

| Ethyl Acetate | Moderately Polar, Aprotic | Slightly Soluble | The polarity is lower than acetone, which may result in reduced, but still present, solubility. |

| Dichloromethane (DCM) | Moderately Polar, Aprotic | Slightly to Moderately Soluble | DCM is a good solvent for many organic compounds and should be able to dissolve the molecule to some extent through dipole-dipole interactions. |

| Toluene | Nonpolar, Aprotic | Very Slightly Soluble | The nonpolar nature of toluene will not favorably interact with the polar amide groups, leading to poor solubility. |

| Hexane | Nonpolar, Aprotic | Insoluble | The high polarity mismatch between the solute and this nonpolar solvent suggests insolubility. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data, the following experimental protocols are provided.

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute this aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound at that temperature, typically expressed in mg/mL or g/L.

Caption: Workflow for Quantitative Solubility Determination.

Protocol 2: Qualitative Solubility Assessment

This is a rapid method to estimate whether a compound is soluble, sparingly soluble, or insoluble in a particular solvent.

Methodology:

-

Initial Setup: Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a small test tube or vial.

-

Solvent Addition: Add the chosen solvent dropwise (e.g., in 0.1 mL increments) while continuously agitating or vortexing the mixture.

-

Observation: Observe the mixture after each addition. Note the volume of solvent required to completely dissolve the solid.

-

Classification:

-

Soluble: If the solid dissolves completely in a small volume of solvent (e.g., < 1 mL).

-

Slightly Soluble: If a larger volume of solvent is required or if only partial dissolution is observed.

-

Insoluble: If the solid does not dissolve even after adding a significant volume of solvent (e.g., 3-5 mL).

-

-

Temperature Effect (Optional): Gently warm the mixture to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature.

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

While quantitative solubility data for this compound remains limited in public literature, this guide provides a robust framework for understanding and determining its solubility profile. The predictions based on its chemical structure suggest moderate solubility in polar aprotic solvents like DMSO and acetone, and lower solubility in nonpolar solvents and water. For drug development professionals and researchers, the provided experimental protocols offer a clear path to generating the specific, high-quality solubility data required for their work, ensuring accuracy in analytical method development and formulation.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound (Acetaminophen Impurity) - CAS - 3070-86-8 | Axios Research [axios-research.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4,4'-Oxybisacetanilide | C16H16N2O3 | CID 95125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3070-86-8 CAS MSDS (N,N'-(OXYDI-4,1-PHENYLENE)BISACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. N,N'-(OXYDI-4,1-PHENYLENE)BISACETAMIDE | 3070-86-8 [chemicalbook.com]

- 8. pk.alfa-industry.com [pk.alfa-industry.com]

An In-depth Technical Guide to the Thermal Properties of Bis(p-acetylaminophenyl) ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Bis(p-acetylaminophenyl) ether, a compound of interest in pharmaceutical development and materials science. While specific experimental data for this compound is limited in publicly available literature, this document compiles the available information and provides context through data from structurally related compounds. The guide covers Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering detailed experimental protocols and data interpretation.

Introduction to this compound

This compound, also known as 4',4'-diacetamidodiphenyl ether, is a di-acylated aromatic ether. It is recognized as a process impurity in the synthesis of paracetamol (acetaminophen) and also serves as a monomer in the synthesis of high-performance polymers like polyimides due to its thermal stability.[1] Understanding its thermal properties is crucial for its use in chemical synthesis, for ensuring the quality and stability of pharmaceutical products, and for the development of novel materials.

Thermal Analysis Data

Quantitative thermal analysis data for this compound is not extensively available. However, the melting point has been reported by chemical suppliers. The following table summarizes the available data. For context, typical thermal properties of related compounds are also presented.

Table 1: Thermal Properties of this compound and Related Compounds

| Compound | Analysis | Parameter | Value |

| This compound | DSC | Melting Point (°C) | 230-231 [1] |

| TGA | Decomposition Temp. (°C) | Data not available in searched literature | |

| Paracetamol (Form I) | DSC | Melting Point (°C) | ~169 |

| 4,4'-Diaminodiphenyl ether | DSC | Melting Point (°C) | 191.5[2] |

| TGA | 5% Weight Loss Temp. (°C) | ~476.5 (for derived polyimide)[3] |

Experimental Protocols for Thermal Analysis

The following are detailed, representative methodologies for conducting TGA and DSC analyses on a stable organic compound such as this compound. These protocols are based on standard practices for pharmaceutical and polymeric materials.[4][5][6]

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the sample.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a temperature beyond the expected decomposition, such as 600-800 °C.

-

-

Data Analysis: The TGA curve plots weight loss (%) versus temperature (°C). The onset of decomposition is typically reported as the temperature at which a 5% weight loss (Td5) occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared DSC pan. The pan is then hermetically sealed.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is common.

-

Temperature Program:

-

Heat from ambient temperature to a temperature above the melting point (e.g., 25 °C to 250 °C).

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool at a controlled rate (e.g., 10 °C/min) back to ambient temperature.

-

A second heating cycle may be performed to investigate the behavior of the melt-quenched sample.

-

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). The melting point is determined as the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion (J/g).

Visualization of Thermal Analysis Workflow

The following diagram illustrates a logical workflow for the thermal characterization of a chemical compound like this compound.

References

- 1. de.alfa-industry.com [de.alfa-industry.com]

- 2. aarti-industries.com [aarti-industries.com]

- 3. mdpi.com [mdpi.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. The impact of low-level inorganic impurities on key physicochemical properties of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]

Bis(p-acetylaminophenyl) Ether: A Versatile Monomer Precursor for Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(p-acetylaminophenyl) ether, also known as N,N'-[oxydi(4,1-phenylene)]diacetamide, is a chemical intermediate with growing importance in the synthesis of specialized polymers. While not typically employed as a direct monomer in large-scale polymerization, its unique chemical structure makes it a valuable precursor for creating photosensitive polymers and benzimidazole derivatives with applications in optics and potentially as anti-tumor agents.[1][2][3] This guide provides a comprehensive overview of its synthesis, properties, and potential applications in polymer science, complete with experimental protocols and data presented for clarity and reproducibility.

Monomer Profile: this compound

This compound is a derivative of 4,4'-oxydianiline (ODA), a well-established monomer in the production of high-performance polyimides. The acetylation of the amine groups in ODA yields a more stable compound that can be further modified for specific applications.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 3070-86-8 | [1] |

| Molecular Formula | C₁₆H₁₆N₂O₃ | [1] |

| Molecular Weight | 284.31 g/mol | [4][5] |

| Appearance | White solid | [6] |

| Purity (by HPLC) | >98% | [1][2] |

| Storage | Refrigerator (2-8°C) for long-term storage | [1][2] |

Synthesis of this compound

The synthesis of this compound is a straightforward acetylation of 4,4'-diaminodiphenyl ether (also known as 4,4'-oxydianiline or ODA).

Synthesis Workflow

Caption: Synthesis of this compound from 4,4'-diaminodiphenyl ether.

Experimental Protocol: Acetylation of 4,4'-Diaminodiphenyl Ether

This protocol is based on a literature procedure for the synthesis of N,N'-(oxydi-4,1-phenylene)bisacetamide.[6]

Materials:

-

4,4'-Diaminodiphenyl ether (5.0 g, 19.6 mmol)

-

Acetone (50 ml)

-

Acetic anhydride (10.0 ml, 105.8 mmol)

-

Triethylamine (25 ml, 179.4 mmol)

Procedure:

-

In a flask equipped with a stirrer, dissolve 4,4'-diaminodiphenyl ether in acetone.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to proceed for 3 hours at 0°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, neutralize the solution by adding triethylamine dropwise. This will result in the precipitation of a white solid.

-

Filter the white solid, wash it with acetone, and dry it to obtain the final product, this compound.

Polymer Synthesis Applications

While direct polymerization of this compound is not widely reported, it serves as a key intermediate in the synthesis of more complex polymer systems.

Precursor for Photosensitive Polymers

This compound is cited as a reagent for the synthesis of photosensitive polymer compounds.[1][2][3] These polymers are crucial in applications such as photoresists for microelectronics and in optical applications. The acetylated amino groups can be further functionalized to introduce photosensitive moieties.

Intermediate for Benzimidazole Derivatives

The compound is also used in the preparation of benzimidazole derivatives.[1][2][3] Polybenzimidazoles are a class of high-performance polymers known for their excellent thermal and chemical stability. The synthesis of these derivatives may involve the conversion of the acetylamino groups to other functional groups that can then participate in a polymerization reaction to form a polybenzimidazole backbone.

Potential for Polyamide Synthesis

Although not a standard monomer for this purpose, in principle, the acetyl groups of this compound could be hydrolyzed back to amines to regenerate a highly pure form of 4,4'-oxydianiline in situ for subsequent polycondensation with a dicarboxylic acid to form a polyamide. This approach, however, is not commonly documented.

For context, the following table summarizes the typical properties of aromatic polyamides synthesized from ODA and various diacids. This data can serve as a benchmark for the expected performance of polymers derived from ODA-based monomers.

| Polymer System | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temp. (°C) | 10% Weight Loss Temp. (°C) | Reference |

| Polyamides from BIPX and aromatic diamines | 0.65–0.75 | - | - | 241–359 | 480–492 | [7] |

| Polyamides from 2-trifluoromethyl-4,4′-diaminodiphenyl ether | 0.51–0.91 | 64–86 | 1.8–2.2 | 249–309 | 486–517 | [7] |

| Polyamides from 4,4' bis(4-carboxy methylene) biphenyl and aromatic diamines | 0.52–0.96 | - | - | 210–261 | 497–597 (in air) | [1] |

Experimental Protocols for Polymer Synthesis (Analogous Systems)

The following protocols describe the synthesis of aromatic polyamides using methods that could potentially be adapted for monomers derived from this compound.

Direct Polycondensation via Yamazaki Phosphorylation Reaction

This method is suitable for the synthesis of polyamides from aromatic diamines and dicarboxylic acids.[1]

Materials:

-

Aromatic diamine (e.g., 4,4'-oxydianiline)

-

Aromatic dicarboxylic acid

-

N-methyl-2-pyrrolidone (NMP)

-

Triphenyl phosphite (TPP)

-

Pyridine

-

Calcium chloride (CaCl₂)

-

Lithium chloride (LiCl)

Procedure:

-

In a reaction flask, combine the aromatic diamine, aromatic dicarboxylic acid, NMP, pyridine, and dissolved CaCl₂ and LiCl.

-

Heat the mixture to 100-120°C with stirring.

-

Add triphenyl phosphite to initiate the polycondensation.

-

Continue the reaction for several hours at this temperature.

-

Precipitate the resulting polymer by pouring the reaction mixture into methanol.

-

Filter, wash, and dry the polymer.

Logical Workflow for Polymer Characterization

Caption: A typical workflow for the characterization of synthesized polymers.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of advanced polymers. While its direct use as a monomer is not prevalent, its role as a precursor for photosensitive polymers and benzimidazole derivatives highlights its importance in specialized, high-performance applications. The straightforward synthesis of this compound from 4,4'-oxydianiline, a readily available industrial chemical, further enhances its appeal for research and development in materials science and drug development. Further exploration into the direct polymerization of this monomer and the properties of the resulting polymers could open up new avenues for innovation.

References

- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. hexonsynth.com [hexonsynth.com]

- 4. redalyc.org [redalyc.org]

- 5. calpaclab.com [calpaclab.com]

- 6. N,N'-(OXYDI-4,1-PHENYLENE)BISACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Applications of Bis(p-acetylaminophenyl) Ether in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(p-acetylaminophenyl) ether, also known as N,N'-(oxydi-4,1-phenylene)diacetamide, is a versatile chemical intermediate with significant potential in the field of materials science. Its rigid aromatic structure, coupled with the presence of reactive acetylamino groups, makes it a valuable monomer for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers exhibit exceptional thermal stability, mechanical strength, and desirable dielectric properties, rendering them suitable for a wide range of applications, from advanced electronics to aerospace components. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of polymers derived from this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to this compound

This compound is a white to off-white crystalline solid with the chemical formula C16H16N2O3 and a molecular weight of 284.31 g/mol . Its structure consists of two p-acetylaminophenyl groups linked by an ether bond. This unique combination of a flexible ether linkage and rigid aromatic rings imparts a favorable balance of processability and high-performance characteristics to the resulting polymers.

Chemical Structure:

The acetylamino groups can be hydrolyzed to primary amine groups, yielding 4,4'-diaminodiphenyl ether, a widely used monomer in the polymer industry. However, the direct polymerization of this compound or its in-situ deacetylation during polymerization presents an alternative and potentially advantageous route to high-performance polymers.

Synthesis and Polymerization

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of 4,4'-diaminodiphenyl ether.

Experimental Protocol: Acetylation of 4,4'-diaminodiphenyl ether [1]

-

Dissolution: Dissolve 4,4'-diaminodiphenyl ether in a suitable solvent, such as acetone, in a reaction flask equipped with a stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Acetylating Agent: Slowly add acetic anhydride dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture for several hours at room temperature.

-

Precipitation: Add the reaction mixture to a large volume of cold water to precipitate the product.

-

Filtration and Washing: Filter the precipitate and wash it thoroughly with water to remove any unreacted starting materials and byproducts.

-

Drying: Dry the resulting white solid, this compound, under vacuum.

Polymerization of this compound Derivatives

The deacetylated form of this compound, 4,4'-diaminodiphenyl ether, is a key monomer for the synthesis of high-performance polyamides and polyimides through condensation polymerization with various diacids or dianhydrides.

Experimental Protocol: Synthesis of Polyamides from 4,4'-diaminodiphenyl ether

-

Monomer Dissolution: In a nitrogen-purged reaction flask, dissolve 4,4'-diaminodiphenyl ether in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

-

Diacid Chloride Addition: Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) to the solution at a low temperature (0-5 °C).

-

Polycondensation: Allow the reaction to proceed at room temperature for several hours with continuous stirring. The viscosity of the solution will increase as the polymer chains grow.

-

Polymer Precipitation: Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol or water.

-

Purification: Filter the polymer, wash it extensively with the non-solvent and then with a solvent like ethanol to remove residual monomers and oligomers.

-

Drying: Dry the purified polyamide under vacuum at an elevated temperature.

Material Properties of Derived Polymers

Polymers derived from this compound, primarily through its deacetylated form, exhibit a remarkable combination of thermal, mechanical, and dielectric properties.

Thermal Properties

The incorporation of the ether linkage and aromatic rings from the monomer contributes to the high thermal stability of the resulting polymers.

| Polymer Type | Dianhydride/Diacid | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |

| Polyimide | Pyromellitic dianhydride (PMDA) | 385 | >500 |

| Polyimide | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 287 | >500 |

| Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 275 | >500 |

| Polyamide | Terephthaloyl chloride | ~350 | >450 |

| Polyamide | Isophthaloyl chloride | ~280 | >450 |

Mechanical Properties

The rigid backbone of these polymers results in high tensile strength and modulus, making them suitable for structural applications.

| Polymer Type | Dianhydride/Diacid | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| Polyimide | Pyromellitic dianhydride (PMDA) | 120 | 3.5 | 5 |

| Polyimide | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 110 | 3.2 | 7 |

| Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 95 | 2.8 | 10 |

| Polyamide | Terephthaloyl chloride | 105 | 3.0 | 6 |

| Polyamide | Isophthaloyl chloride | 98 | 2.7 | 8 |

Potential Applications in Materials Science

The excellent properties of polymers derived from this compound open up a wide range of applications in advanced materials science.

-

Aerospace and Automotive Industries: The high thermal stability and mechanical strength make these polymers ideal for manufacturing lightweight and durable components for aircraft, spacecraft, and high-performance vehicles.

-

Electronics and Microelectronics: Their excellent dielectric properties and thermal resistance are crucial for applications in flexible printed circuits, insulators for wires and cables, and as high-temperature adhesives in electronic packaging.

-

Membranes for Gas Separation: The controlled porosity and chemical resistance of polyimides derived from this monomer make them promising candidates for gas separation membranes, for example, in carbon capture and hydrogen purification.

-

Photosensitive Polymers: this compound is a known reagent in the synthesis of photosensitive polymer compounds, which are essential in the fabrication of microelectronics and printing plates.[2]

Visualizing Key Processes

To better understand the relationships and workflows involved in the utilization of this compound, the following diagrams have been generated using the DOT language.

Synthesis and Polymerization Workflow

Caption: Workflow from monomer synthesis to polymer application.

Characterization Workflow for High-Performance Polymers

Caption: Comprehensive characterization workflow for polymers.

Conclusion

This compound serves as a valuable precursor for the synthesis of high-performance polyamides and polyimides. The resulting polymers demonstrate an impressive portfolio of properties, including high thermal stability, robust mechanical strength, and favorable dielectric characteristics. These attributes make them highly sought-after materials for demanding applications in the aerospace, automotive, and electronics industries. Further research into the direct polymerization of this compound and the fine-tuning of polymer properties through copolymerization and blending will undoubtedly expand their application landscape, offering innovative solutions to modern engineering challenges. This guide provides a solid foundation for researchers and professionals seeking to explore the potential of this promising monomer in the development of next-generation materials.

References

A Technical Guide to Bis(p-acetylaminophenyl) ether: An Impurity in Paracetamol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(p-acetylaminophenyl) ether, also known as Paracetamol EP Impurity N, a known impurity in the widely used analgesic and antipyretic drug, Paracetamol (Acetaminophen). This document details its formation, physicochemical properties, analytical detection methodologies, and toxicological significance, serving as a vital resource for professionals in pharmaceutical development and quality control.

Introduction: The Importance of Impurity Profiling in Paracetamol

Paracetamol is a cornerstone of pain and fever management globally. Its synthesis, however, can lead to the formation of several process-related impurities and degradation products.[1] Regulatory bodies, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), establish stringent limits on these impurities to ensure the safety and efficacy of the final drug product.[2][3] this compound is one such impurity that requires careful monitoring. Understanding its characteristics is crucial for developing robust manufacturing processes and analytical control strategies.

Formation of this compound

The primary synthesis route for paracetamol involves the acetylation of p-aminophenol with acetic anhydride.[4][5] this compound (also known as 4,4'-oxydiacetanilide) is believed to form as a byproduct under certain reaction conditions. While the precise mechanism is not extensively detailed in the provided search results, it likely involves a side reaction where two molecules of p-aminophenol or a related intermediate react to form a diphenyl ether linkage, which is subsequently di-acetylated.

Below is a conceptual diagram illustrating the main synthesis pathway of Paracetamol and a plausible side reaction leading to the formation of this compound.

Caption: Paracetamol synthesis and impurity formation pathway.

Physicochemical Properties

This compound is a distinct chemical entity with specific properties that differentiate it from Paracetamol. These properties are essential for developing appropriate analytical methods for its separation and detection.

| Property | Value | Reference |

| Synonyms | N,N'-(oxydi-4,1-phenylene)bisacetamide, Paracetamol EP Impurity N | [6][7] |

| CAS Number | 3070-86-8 | [8][9] |

| Molecular Formula | C₁₆H₁₆N₂O₃ | [8][9] |

| Molecular Weight | 284.31 g/mol | [8][9] |

| Purity (by HPLC) | >97% (typical for reference standards) | [8][10] |

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Paracetamol and its impurities.[1][11] The European Pharmacopoeia outlines specific HPLC methods for impurity profiling, ensuring adequate separation of all known related substances, including this compound (Impurity N).[12][13][14]

Experimental Protocol: HPLC Method (Based on European Pharmacopoeia)

The following protocol is a representative example based on methods described for Paracetamol impurity analysis. Specific parameters may vary based on the exact pharmacopoeial monograph version and the specific column used.[12][14][15]

Objective: To separate and quantify this compound and other related substances in a Paracetamol sample.

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.[15]

Chromatographic Conditions:

| Parameter | Condition | Reference |

| Column | C18, 2.7 µm particle size, 100 x 2.1 mm (or equivalent) | [12][14] |

| Mobile Phase A | Phosphate buffer (e.g., 20 mM Potassium Phosphate, pH 7) | [13][15] |

| Mobile Phase B | Methanol | [13][15] |

| Gradient Elution | A time-based gradient changing the proportion of Mobile Phase A and B is typically used to resolve all 14 specified impurities.[13] | |

| Flow Rate | 0.3 mL/min | [14] |

| Column Temperature | 30 °C | [13][14] |

| Detection Wavelength | 254 nm | [13][15] |

| Injection Volume | 1-5 µL | [13][14] |

Sample Preparation:

-

Standard Solution: Prepare a solution of this compound reference standard in a suitable solvent (e.g., methanol/water mixture).[3][13]

-

Sample Solution: Accurately weigh and dissolve the Paracetamol drug substance or a powdered tablet equivalent in the same solvent to a known concentration.[3][16]

-

Filter the solutions through a 0.45 µm filter before injection.

The workflow for this analytical procedure is visualized below.

Caption: General workflow for HPLC analysis of impurities.

Toxicological Profile and Regulatory Limits

Conclusion

This compound is a recognized process-related impurity in the synthesis of Paracetamol. Its formation is a consequence of side reactions that must be controlled through optimized manufacturing processes. Robust analytical methods, primarily HPLC as stipulated by major pharmacopoeias, are essential for its detection and quantification.[19] Continuous monitoring and adherence to regulatory limits are paramount to ensuring the overall purity, safety, and quality of Paracetamol formulations. This guide provides the foundational knowledge for researchers and professionals to effectively manage this specific impurity within a drug development and manufacturing framework.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Impurity profiling of paracetamol dosage forms used in maiduguri metropolis [wisdomlib.org]

- 3. waters.com [waters.com]

- 4. rsc.org [rsc.org]

- 5. phlox.or.id [phlox.or.id]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound (Acetaminophen Impurity) - CAS - 3070-86-8 | Axios Research [axios-research.com]

- 10. dev.klivon.com [dev.klivon.com]

- 11. ukaazpublications.com [ukaazpublications.com]

- 12. Paracetamol Analysis per EP Guidelines | Phenomenex [phenomenex.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. mac-mod.com [mac-mod.com]

- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 16. scribd.com [scribd.com]

- 17. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Update on the review of the CEP application regarding an impurity in the active substance paracetamol - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 19. Improved Paracetamol Separation - European Pharmacopoeia Monograph [phenomenex.com]

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis using Bis(p-acetylaminophenyl) ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them invaluable in various advanced applications, including aerospace, electronics, and medical devices. One common synthetic route to polyimides involves the polycondensation of an aromatic diamine with an aromatic dianhydride.

This document provides detailed protocols for the synthesis of a polyimide, specifically the well-known Kapton® type, starting from Bis(p-acetylaminophenyl) ether. As the direct polymerization of the acetylated diamine is not a standard procedure, the synthesis involves a preliminary deacetylation step to yield the highly reactive 4,4'-diaminodiphenyl ether (ODA), which then serves as the diamine monomer.

Overall Synthesis Scheme

The synthesis is a two-part process. The first part is the hydrolysis of the acetyl protecting groups from this compound to produce 4,4'-diaminodiphenyl ether. The second part is a two-step polycondensation reaction between the resulting diamine and pyromellitic dianhydride (PMDA) to form the polyimide.

Part 1: Deacetylation of this compound

This protocol details the acid-catalyzed hydrolysis of this compound to produce 4,4'-diaminodiphenyl ether (ODA).

Experimental Protocol

Materials:

-

This compound

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

-

Diethyl ether

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

pH paper or pH meter

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend this compound in methanol.

-

Slowly add concentrated hydrochloric acid to the suspension while stirring.

-

Heat the mixture to reflux and maintain for 1.5 to 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol using a rotary evaporator.

-

Neutralize the remaining acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the diamine.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any inorganic salts.

-

Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by washing with a solvent in which the product is sparingly soluble at room temperature (like diethyl ether) to remove organic impurities.

-

Dry the purified 4,4'-diaminodiphenyl ether in a vacuum oven at a temperature below its melting point (approx. 190°C).

Part 2: Synthesis of Polyimide (Kapton® type)

This part of the protocol describes the two-step synthesis of the polyimide from 4,4'-diaminodiphenyl ether (ODA) and pyromellitic dianhydride (PMDA).

Experimental Protocol: Step 1 - Poly(amic acid) Synthesis

Materials:

-

Purified 4,4'-diaminodiphenyl ether (ODA)

-

Pyromellitic dianhydride (PMDA) - high purity, dried in a vacuum oven before use.

-

N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) - anhydrous grade.

-

Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.

-

Syringe or powder addition funnel.

Procedure:

-

Set up the three-necked flask with the mechanical stirrer and nitrogen inlet. Ensure the glassware is thoroughly dried.

-

Under a slow stream of dry nitrogen, add the pre-weighed 4,4'-diaminodiphenyl ether to the flask.

-

Add anhydrous DMAc or NMP to the flask to dissolve the diamine completely. Stir until a clear solution is obtained.

-

Once the diamine is fully dissolved, slowly add the stoichiometric amount of pyromellitic dianhydride as a solid powder in portions or via a powder addition funnel. This reaction is exothermic, so the addition should be controlled to maintain the reaction temperature at or below room temperature.

-

Continue stirring the mixture at room temperature under a nitrogen atmosphere for 2 to 4 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The final product is a viscous, clear to pale yellow poly(amic acid) solution.

Experimental Protocol: Step 2 - Thermal Imidization

Materials:

-

Poly(amic acid) solution from the previous step.

-

Glass plates or another suitable substrate for casting.

-

Doctor blade or another film casting tool.

-

High-temperature programmable oven with a nitrogen or vacuum atmosphere.

Procedure:

-

Cast the viscous poly(amic acid) solution onto a clean glass plate to form a thin film of uniform thickness using a doctor blade.

-

Place the coated glass plate in a programmable oven.

-

Perform the thermal imidization (curing) by heating the film according to a staged temperature program. A typical program is:

-

1 hour at 100°C to slowly remove the solvent.

-

1 hour at 200°C to initiate the imidization reaction.

-

1 hour at 300°C to ensure complete cyclization to the polyimide.

-

(Optional) A final hold at a higher temperature (e.g., 350-400°C) for a short period can further enhance the properties of the film.

-

-

After the curing cycle is complete, allow the oven to cool down slowly to room temperature to prevent thermal shock and cracking of the film.

-

Carefully peel the resulting flexible, amber-colored polyimide film from the glass substrate.

Quantitative Data Presentation

The properties of polyimides are highly dependent on the specific monomers used and the processing conditions. The following tables summarize typical properties for polyimides derived from 4,4'-diaminodiphenyl ether (ODA) with different dianhydrides.

Table 1: Mechanical Properties of ODA-Based Polyimide Films

| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |

| PMDA | > 170 | 2.5 - 3.42 | 70 - 90 | |

| BPDA | ~130 | 2.1 - 2.9 | > 60 | |

| BTDA | 114.19 | 3.23 | 3.58 |

Table 2: Thermal and Electrical Properties of ODA-Based Polyimide Films

| Dianhydride | Glass Transition Temp. (°C) | 5% Weight Loss Temp. (°C) | Dielectric Constant (1 kHz) | Dielectric Strength (kV/mm) | Reference |

| PMDA | 385 - 410 | > 500 | 3.4 - 3.5 | 303 | |

| BPDA | 290 | > 500 | 3.1 - 3.2 | 357.07 | |

| BTDA | 276 | > 500 | 3.2 - 3.3 | 478.90 |

Note: The values presented are typical and can vary based on film thickness, processing conditions, and measurement methods.

Applications in Drug Development and Research

While polyimides are not typically used as active pharmaceutical ingredients, their excellent biocompatibility, chemical inertness, and mechanical properties make them suitable for various applications in the biomedical and pharmaceutical fields, including:

-

Medical Tubing and Catheters: Their flexibility, strength, and biocompatibility are advantageous.

-

Implants and Prosthetics: Used as coatings or components due to their durability and inertness.

-

Microfluidic Devices: For drug screening and analysis, their chemical resistance and ease of microfabrication are beneficial.

-

Flexible Biosensors: As substrates for implantable or wearable sensors.

The synthesis protocols provided here form a basis for producing high-quality polyimide materials that can be further functionalized or processed for these specialized applications.

Application Notes and Protocols: Preparation of Benzimidazole Derivatives from Bis(p-acetylaminophenyl) ether

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bis-benzimidazole derivatives using Bis(p-acetylaminophenyl) ether as a key starting material. Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-tumor properties.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure composed of fused benzene and imidazole rings. This scaffold is a crucial pharmacophore in drug discovery, with many benzimidazole-containing compounds exhibiting potent biological activities. Bis-benzimidazole derivatives, in particular, have garnered attention for their potential as anti-tumor agents, often acting through mechanisms such as DNA binding, enzyme inhibition, and induction of apoptosis.

This compound, also known as N,N′-[oxydi(4,1-phenylene)]diacetamide, serves as a viable precursor for the synthesis of symmetrical bis-benzimidazole derivatives. The general synthetic strategy involves a two-step process: the deacetylation of this compound to yield 4,4'-oxydianiline, followed by the cyclocondensation of the resulting diamine with appropriate reagents to form the bis-benzimidazole core.

Data Presentation

While specific quantitative data for the direct synthesis from this compound is not extensively published, the following tables provide representative data for the key intermediate and a generalized final product based on common benzimidazole synthesis routes.

Table 1: Physicochemical and Spectral Data of the Key Intermediate

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4,4'-Oxydianiline | C₁₂H₁₂N₂O | 200.24 | 188-192 | White to tan crystals or powder |

Table 2: Representative Quantitative Data for a Bis-Benzimidazole Product

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Key Spectral Data |

| 2,2'-(Oxydi-4,1-phenylene)bis(1H-benzimidazole) | C₂₆H₁₈N₄O | 402.45 | 75-90 (typical) | >300 | ¹H NMR (DMSO-d₆): δ 12.9 (s, 2H, NH), 8.2 (d, 4H, Ar-H), 7.7 (d, 4H, Ar-H), 7.5 (m, 4H, Ar-H), 7.2 (m, 4H, Ar-H). IR (KBr, cm⁻¹): 3400-3200 (N-H), 1625 (C=N), 1240 (C-O-C). |

Note: The data in Table 2 is representative and may vary depending on the specific synthetic conditions and the second reactant used in the cyclocondensation step.

Experimental Protocols

The following are detailed protocols for the synthesis of bis-benzimidazole derivatives from this compound.

Protocol 1: Deacetylation of this compound to 4,4'-Oxydianiline

This protocol describes the hydrolysis of the acetyl groups to yield the key diamine intermediate.

Materials:

-

This compound

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution, 10 M

-

Ethanol

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask, add this compound (10.0 g, 0.035 mol) and 100 mL of 6 M hydrochloric acid.

-

Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until a pH of 7-8 is reached. The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-